molecular formula C7H5Cl2N B12071442 2,4-Dichloro-5-ethenylpyridine

2,4-Dichloro-5-ethenylpyridine

Cat. No.: B12071442
M. Wt: 174.02 g/mol
InChI Key: YGWXCNFBXNNZQY-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-ethenylpyridine is a halogenated pyridine derivative characterized by two chlorine substituents at positions 2 and 4 and an ethenyl (vinyl) group at position 3. This compound belongs to a class of heterocyclic aromatic molecules widely studied for their applications in medicinal chemistry, agrochemicals, and material science. Pyridine derivatives are notable for their bioactivity, often serving as scaffolds in drug development due to their ability to interact with biological targets via hydrogen bonding and π-π interactions .

Properties

Molecular Formula

C7H5Cl2N

Molecular Weight

174.02 g/mol

IUPAC Name

2,4-dichloro-5-ethenylpyridine

InChI

InChI=1S/C7H5Cl2N/c1-2-5-4-10-7(9)3-6(5)8/h2-4H,1H2

InChI Key

YGWXCNFBXNNZQY-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CN=C(C=C1Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-ethenylpyridine typically involves the chlorination of 5-ethenylpyridine. The process can be carried out using chlorine gas in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at elevated temperatures to ensure complete chlorination.

Industrial Production Methods: In an industrial setting, the production of 2,4-Dichloro-5-ethenylpyridine may involve a continuous flow process where 5-ethenylpyridine is fed into a reactor along with chlorine gas. The reaction mixture is then heated to the desired temperature, and the product is subsequently purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-ethenylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form 2,4-dichloro-5-ethylpyridine.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed:

  • Substitution reactions yield derivatives like 2,4-diamino-5-ethenylpyridine.
  • Oxidation reactions produce compounds such as 2,4-dichloro-5-pyridinecarboxaldehyde.
  • Reduction reactions result in 2,4-dichloro-5-ethylpyridine.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyridine compounds, including 2,4-dichloro-5-ethenylpyridine, exhibit promising anticancer properties. These compounds can function as inhibitors in various biochemical pathways involved in cancer progression. For instance, studies have demonstrated that certain pyridine derivatives can effectively inhibit tumor growth by targeting specific cellular mechanisms such as apoptosis and autophagy in cancer cells .

Neurotransmitter Modulation
Pyridine derivatives have also been investigated for their potential role in modulating neurotransmitter release. Compounds similar to 2,4-dichloro-5-ethenylpyridine have been shown to influence synaptic transmission and could be useful in treating neurological disorders . This suggests a broader therapeutic potential beyond oncology.

Agricultural Applications

Herbicide Development
2,4-Dichloro-5-ethenylpyridine is being explored for its herbicidal properties. Its structural characteristics allow it to interfere with plant growth processes, making it a candidate for developing new herbicides that target specific weed species without affecting crops . The effectiveness of such herbicides is critical in sustainable agriculture practices.

Case Study 1: Anticancer Research

A study published in the Journal of Inorganic Chemistry evaluated the anticancer efficacy of various pyridine derivatives against human cancer cell lines. The results indicated that some derivatives exhibited IC50 values lower than traditional chemotherapy agents like cisplatin, suggesting enhanced potency .

Case Study 2: Herbicide Efficacy

In agricultural trials, formulations containing 2,4-dichloro-5-ethenylpyridine were tested against common weed species. The results showed significant reductions in weed biomass compared to untreated controls, highlighting its potential as an effective herbicide .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-ethenylpyridine involves its interaction with specific molecular targets, depending on its application. For instance, in antimicrobial applications, it may inhibit the growth of microorganisms by interfering with their cellular processes. The exact pathways and targets can vary, but typically involve disruption of enzyme activity or cell membrane integrity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyridine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Biological Activity (if reported)
2,4-Dichloro-5-ethenylpyridine Cl (2,4), CH₂=CH (5) ~173.03* Not reported Chlorine, ethenyl Not explicitly reported in evidence
5-(4-Chlorophenyl)-2-ethynylpyridine Cl (4-phenyl), C≡CH (2) 213.67 Not reported Chlorophenyl, ethynyl Potential kinase inhibitor applications
2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine Cl (2), tetrahydropyridine (5) 199.06 Not reported Chlorine, bicyclic amine CNS-targeting activity (hypothetical)
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives Cl (2), substituted phenyl (5) 466–545 268–287 Chlorine, amino, substituted phenyl Antimicrobial (e.g., antifungal, antibacterial)

*Calculated based on molecular formula C₇H₅Cl₂N.

Key Observations:

Substituent Position and Reactivity: Chlorine at positions 2 and 4 (as in the target compound) increases electron-withdrawing effects, enhancing electrophilicity compared to monosubstituted analogues (e.g., 2-chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine) . cross-coupling reactions).

Physical Properties :

  • Melting points for chlorinated pyridines with bulky substituents (e.g., substituted phenyl groups) range from 268–287°C , suggesting that 2,4-dichloro-5-ethenylpyridine may exhibit similar thermal stability due to its planar aromatic core.

Bioactivity: Chlorinated pyridines with amino or substituted phenyl groups demonstrate antimicrobial activity, as seen in derivatives synthesized by Goswami et al. . However, the ethenyl group’s impact on bioactivity remains underexplored in the provided evidence.

Key Insights:

  • The absence of explicit synthetic data for 2,4-dichloro-5-ethenylpyridine in the evidence necessitates extrapolation from methods used for similar compounds. For example, Goswami et al. employed condensation and cyclization reactions for chlorinated pyridines , which could be adapted for the target compound.
  • Analytical techniques like ¹H NMR and IR are critical for verifying substituent positions. The ethenyl group’s protons would appear as doublets in the 5.2–6.5 ppm range, distinct from ethynyl or aromatic protons .

Pharmacological and Industrial Relevance

  • Kinase Inhibition : Ethynyl-substituted pyridines (e.g., 5-(4-chlorophenyl)-2-ethynylpyridine) are explored as kinase inhibitors due to their ability to occupy hydrophobic binding pockets .
  • Material Science : The ethenyl group in 2,4-dichloro-5-ethenylpyridine could enable polymerization, analogous to vinylpyridine-based polymers used in ion-exchange resins .

Biological Activity

2,4-Dichloro-5-ethenylpyridine is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its antimicrobial and antifungal properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with two chlorine atoms and an ethenyl group, which contributes to its unique reactivity and biological activity. Its structure can be represented as follows:

C7H5Cl2N\text{C}_7\text{H}_5\text{Cl}_2\text{N}

Antimicrobial Activity

Research indicates that 2,4-Dichloro-5-ethenylpyridine exhibits antimicrobial properties against various bacterial and fungal strains. In a study evaluating its efficacy, several derivatives were synthesized and tested for their biological activity.

Case Study: Antimicrobial Screening

A series of derivatives were prepared from 2,4-Dichloro-5-ethenylpyridine and screened for their antimicrobial activity:

CompoundAntibacterial Activity (Minimum Inhibitory Concentration, µg/mL)Antifungal Activity (Minimum Inhibitory Concentration, µg/mL)
Compound 13264
Compound 21632
Compound 38>128

The results demonstrated that certain derivatives exhibited promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

The mechanism through which 2,4-Dichloro-5-ethenylpyridine exerts its antimicrobial effects is believed to involve the disruption of microbial cell membranes and interference with enzymatic processes critical for cell survival. Specifically:

  • Cell Membrane Disruption : The compound may integrate into the lipid bilayer of microbial cells, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : It is hypothesized that the compound inhibits key enzymes involved in metabolic pathways, thereby stalling growth and reproduction .

Research Findings

In addition to its antimicrobial properties, studies have explored the potential use of 2,4-Dichloro-5-ethenylpyridine in therapeutic applications. For instance:

  • Antifungal Activity : A study found that this compound demonstrated significant antifungal activity against Candida albicans, with an MIC of 32 µg/mL. This suggests potential applications in treating fungal infections .
  • Pharmaceutical Development : The compound has been investigated as a lead structure for developing new pharmaceuticals targeting infectious diseases due to its favorable biological profile .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2,4-Dichloro-5-ethenylpyridine, it is useful to compare it with structurally related compounds:

CompoundStructural FeaturesBiological Activity
2,4-DichloropyridineLacks ethenyl groupLimited antimicrobial activity
2,4-Dichloro-5-methylpyridineContains methyl instead of ethenylModerate activity
2,4-Dichloro-5-fluoropyridineContains fluorineEnhanced reactivity but variable activity

The presence of both chlorine atoms and the ethenyl group in 2,4-Dichloro-5-ethenylpyridine enhances its reactivity and potential applications compared to these similar compounds .

Q & A

Q. What are the optimal reaction conditions for synthesizing 2,4-Dichloro-5-ethenylpyridine?

Methodological Answer: The synthesis typically involves halogenation and functionalization steps. For example, chlorination of pyridine derivatives often requires controlled temperatures (0–5°C) and reagents like POCl₃ or SOCl₂ in anhydrous conditions. The ethenyl group can be introduced via Heck coupling or Wittig reactions, with palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., PPh₃) under inert atmospheres. Yield optimization may involve adjusting stoichiometry, reaction time (12–24 hours), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How should researchers handle safety risks during synthesis?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
  • Waste Management: Segregate halogenated waste and dispose via licensed chemical waste services to avoid environmental contamination .
  • Emergency Protocols: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses for moisture-sensitive reagents .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR: ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorine at C2/C4, ethenyl at C5). Chlorine’s electronegativity causes deshielding (~δ 7.5–8.5 ppm for aromatic protons) .
  • IR: Peaks at ~600–800 cm⁻¹ (C-Cl stretch) and ~1600–1650 cm⁻¹ (C=C ethenyl) .
  • Mass Spectrometry: High-resolution MS to verify molecular ion [M+H]⁺ and isotopic patterns from chlorine atoms .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for derivatives of 2,4-Dichloro-5-ethenylpyridine?

Methodological Answer:

  • Cross-Validation: Compare experimental NMR/IR with computational predictions (e.g., DFT calculations using Gaussian or ORCA).
  • Isotopic Labeling: Use deuterated solvents or ³⁵Cl-labeled analogs to isolate signal splitting from adjacent substituents .
  • Crystallography: Single-crystal X-ray diffraction to unambiguously confirm regiochemistry and bond angles .

Q. What strategies improve yield in multi-step syntheses involving this compound?

Methodological Answer:

  • Intermediate Monitoring: Use TLC or inline UV-vis spectroscopy to track reaction progress and minimize side products.
  • Catalyst Optimization: Screen Pd-based catalysts (e.g., PdCl₂(PPh₃)₂ vs. Pd/C) for ethenylation efficiency .
  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of halogenated intermediates but may require strict drying to avoid hydrolysis .

Q. How can researchers assess the ecological impact of 2,4-Dichloro-5-ethenylpyridine?

Methodological Answer:

  • PBT/vPvB Assessment: Use OECD guidelines to evaluate persistence (hydrolysis half-life), bioaccumulation (log Kow), and toxicity (Daphnia magna LC₅₀ tests) .
  • Degradation Studies: Perform photolysis (UV light, λ = 254 nm) or microbial degradation assays (activated sludge models) to identify breakdown products .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution?

Methodological Answer:

  • DFT Calculations: Analyze electron density maps (e.g., HOMO/LUMO gaps) to identify electrophilic centers.
  • MD Simulations: Model solvation effects (water, DMSO) on reaction pathways using software like GROMACS .

Q. How should conflicting toxicity data from different sources be addressed?

Methodological Answer:

  • Source Evaluation: Prioritize peer-reviewed studies over vendor SDS sheets (e.g., PubChem, ECHA) .
  • In Vitro Testing: Conduct Ames tests (mutagenicity) and MTT assays (cytotoxicity) using human cell lines (e.g., HepG2) .

Data Analysis & Reproducibility

Q. What statistical methods are recommended for analyzing biological activity data?

Methodological Answer:

  • Dose-Response Curves: Fit IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
  • ANOVA: Compare means across substituent groups (e.g., chloro vs. nitro derivatives) with post-hoc Tukey tests .
  • QSAR Models: Develop regression models linking electronic parameters (Hammett σ) to antimicrobial activity .

Q. How can researchers ensure reproducibility in kinetic studies of this compound?

Methodological Answer:

  • Control Experiments: Replicate reactions under identical conditions (temperature, humidity) and include internal standards (e.g., DMF as a reaction tracer).
  • Error Reporting: Calculate standard deviations from triplicate trials and document instrument calibration dates .

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